molecular formula C13H14F2N2 B8060250 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile

3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile

Cat. No.: B8060250
M. Wt: 236.26 g/mol
InChI Key: CHFORXZEDPTNCD-UHFFFAOYSA-N
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Description

3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile is an organic compound that features a piperidine ring substituted with two fluorine atoms and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4,4-difluoropiperidine with a benzonitrile derivative. One common method includes the use of a nucleophilic substitution reaction where the piperidine ring is functionalized with fluorine atoms before being coupled with the benzonitrile group under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms enhance the compound’s stability and bioavailability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

  • 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile
  • 4,4-Difluoropiperidine derivatives
  • Benzonitrile derivatives

Comparison: Compared to other similar compounds, this compound is unique due to the presence of both the difluoropiperidine and benzonitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(4,4-difluoropiperidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2/c14-13(15)4-6-17(7-5-13)10-12-3-1-2-11(8-12)9-16/h1-3,8H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFORXZEDPTNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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